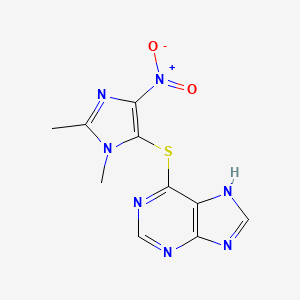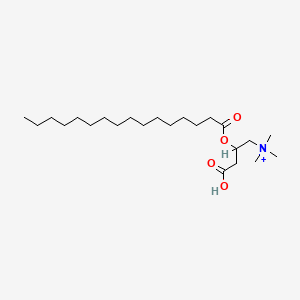
Procainamide methacrylamide
Vue d'ensemble
Description
Procainamide methacrylamide is a compound that combines the structural features of procainamide and methacrylamide Procainamide is a well-known antiarrhythmic agent used in the treatment of cardiac arrhythmias, while methacrylamide is a monomer used in the production of polymers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of procainamide methacrylamide typically involves the reaction of procainamide with methacrylic anhydride. This reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Procainamide methacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methacrylamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the methacrylamide moiety.
Applications De Recherche Scientifique
Procainamide methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Biology: Investigated for its potential use in drug delivery systems, where the polymeric form can encapsulate and release therapeutic agents in a controlled manner.
Medicine: Explored for its antiarrhythmic properties, similar to procainamide, and its potential use in the treatment of cardiac arrhythmias.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and hydrogels, due to its polymerizable methacrylamide moiety
Mécanisme D'action
The mechanism of action of procainamide methacrylamide is primarily attributed to its procainamide component. Procainamide is a sodium channel blocker that stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This action results in the suppression of abnormal electrical activity in the heart, thereby exerting its antiarrhythmic effects. The methacrylamide moiety allows for polymerization, enabling the compound to form polymeric structures with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procainamide: An antiarrhythmic agent used in the treatment of cardiac arrhythmias.
Methacrylamide: A monomer used in the production of polymers with various applications in materials science.
Uniqueness
Procainamide methacrylamide is unique in that it combines the therapeutic properties of procainamide with the polymerizable nature of methacrylamideThe ability to form polymers with specific properties, such as biocompatibility and controlled drug release, sets it apart from its individual components .
Propriétés
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(2-methylprop-2-enoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-5-20(6-2)12-11-18-17(22)14-7-9-15(10-8-14)19-16(21)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFVRVDFYOUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229259 | |
| Record name | Procainamide methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78723-47-4 | |
| Record name | Procainamide methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078723474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procainamide methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















